molecular formula C9H12N2OS B2476923 2-Methyl-6-(thiolan-3-yloxy)pyrazine CAS No. 2197639-38-4

2-Methyl-6-(thiolan-3-yloxy)pyrazine

Cat. No.: B2476923
CAS No.: 2197639-38-4
M. Wt: 196.27
InChI Key: NWXZWQYJMVAUGD-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiolan-3-yloxy)pyrazine is a heterocyclic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol. This compound features a pyrazine ring substituted with a methyl group at the 2-position and a thiolan-3-yloxy group at the 6-position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

2-Methyl-6-(thiolan-3-yloxy)pyrazine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-6-(thiolan-3-yloxy)pyrazine are not well-documented in the literature. Pyrazines, the class of compounds to which it belongs, are known to be biosynthesized by bacteria, fungi, yeast, insects, invertebrates, and plants . They exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties

Cellular Effects

The cellular effects of this compound are not well-studied. Given the diverse biological functions of pyrazines, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 2-Methyl-6-(thiolan-3-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with thiolan-3-ol in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-6-(thiolan-3-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The thiolan-3-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and pyrazine derivatives.

Comparison with Similar Compounds

2-Methyl-6-(thiolan-3-yloxy)pyrazine can be compared with other pyrazine derivatives, such as:

    2-Methylpyrazine: Lacks the thiolan-3-yloxy group, resulting in different chemical and biological properties.

    6-(Thiolan-3-yloxy)pyrazine: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    2,6-Dimethylpyrazine: Contains two methyl groups, leading to distinct chemical behavior and applications.

The presence of both the methyl and thiolan-3-yloxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

2-methyl-6-(thiolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-4-10-5-9(11-7)12-8-2-3-13-6-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXZWQYJMVAUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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